2-Pyridinemethanethiol

Description

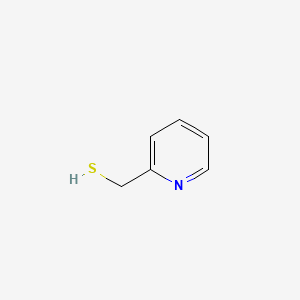

Structure

3D Structure

Properties

IUPAC Name |

pyridin-2-ylmethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS/c8-5-6-3-1-2-4-7-6/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJIIDWBFRZACDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062127 | |

| Record name | 2-Pyridinemethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to yellow liquid; Pungent sulferous aroma | |

| Record name | 2-Pyridinemethanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1192/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

57.00 to 58.00 °C. @ 0.60 mm Hg | |

| Record name | 2-Pyridinemethanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041346 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble (in ethanol) | |

| Record name | 2-Pyridinemethanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1192/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.150-1.157 | |

| Record name | 2-Pyridinemethanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1192/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2044-73-7 | |

| Record name | 2-Pyridinemethanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2044-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinemethanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002044737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyridinemethanethiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82320 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridinemethanethiol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Pyridinemethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine-2-methanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.421 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PYRIDINEMETHANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PB9B741VC3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Pyridinemethanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041346 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for 2 Pyridinemethanethiol and Its Derivatives

Established Synthetic Routes

The most common pathways to synthesize 2-pyridinemethanethiol start from readily available pyridine (B92270) precursors, such as chlorinated picolines or 2-picolyl chloride itself.

While the direct reaction of 2-chloro-6-chloromethylpyridine with sodium hydrosulfide (B80085) (NaSH) is not extensively detailed in the surveyed literature, the use of NaSH to introduce a thiol group by displacing a chlorine atom from a pyridine ring is a known transformation. For instance, a similar reaction is employed in the synthesis of 2-pyridinethiol-1-oxide from 2-chloropyridine-N-oxide, where NaSH effectively substitutes the chloro group. chemicalbook.com This suggests that a nucleophilic substitution using NaSH on a chloromethylpyridine derivative is a plausible, albeit less commonly cited, method for obtaining the corresponding pyridinemethanethiol. The reactivity would likely depend on the specific reaction conditions and the relative reactivity of the two chloro-substituents.

A widely documented and reliable method for synthesizing this compound proceeds via the reaction of 2-picolyl chloride hydrochloride with thiourea (B124793). bath.ac.ukresearchgate.net This two-step process begins with the formation of a 2-pyridylmethyl isothiuronium (B1672626) chloride hydrochloride salt. Subsequent alkaline hydrolysis of this intermediate cleaves the isothiuronium group to yield the final thiol product.

The reaction typically involves heating 2-picolyl chloride hydrochloride and thiourea in an aqueous or alcoholic solution. bath.ac.ukresearchgate.net After the formation of the isothiuronium salt, a strong base such as sodium hydroxide (B78521) is added to facilitate the hydrolysis. researchgate.net The final product is then isolated by extraction after neutralization. researchgate.net

Table 1: Synthesis of this compound via the Thiourea Route researchgate.net

| Step | Reagents | Solvent | Temperature | Time | Observations |

|---|---|---|---|---|---|

| 1. Salt Formation | 2-picolyl chloride hydrochloride, Thiourea | Water | 85-89 °C | 30 min | Formation of isothiuronium salt. |

| 2. Hydrolysis | Sodium hydroxide (NaOH) | Water | Room Temp. | 6 hrs | Cleavage to form the thiol. |

Beyond the thiourea method, other synthetic strategies have been reported. One alternative involves the reaction of 2-chloromethylpyridine with potassium thiocyanate. This reaction produces 2-thiocyanatomethylpyridine hydrochloride, which can then presumably be reduced to the target thiol. dss.go.th

The synthesis of the necessary precursor, 2-chloromethylpyridine (also known as 2-picolyl chloride), can be achieved through various routes. wikipedia.org One common method is the treatment of 2-picoline-N-oxide with reagents like phosphoryl chloride or triphosgene. wikipedia.org Another approach involves the direct chlorination of 2-picoline. wikipedia.orgprepchem.com A multi-step synthesis starting from 2-picoline involves oxidation to the N-oxide, rearrangement to 2-pyridinemethanol, and subsequent chlorination with thionyl chloride to give 2-chloromethylpyridine hydrochloride. google.comgoogle.com

Derivatization Strategies from this compound

This compound serves as a versatile building block for creating more complex molecules through derivatization of its pyridine nitrogen or thiol group.

The N-oxide derivative, this compound-1-oxide (HPMTO), is a significant compound, often used as a ligand in coordination chemistry. tandfonline.comtandfonline.com Its synthesis can be accomplished by the oxidation of 2-chloropyridine (B119429) to 2-chloropyridine N-oxide using an oxidizing agent like hydrogen peroxide. chemicalbook.com Following the oxidation, the chlorine atom is substituted with a thiol group by reacting the N-oxide with sodium hydrosulfide (NaSH) in the presence of sodium hydroxide. chemicalbook.com The reaction is typically heated to drive the substitution to completion. chemicalbook.com This derivative can also be synthesized along with its disulfide dimer, 2,2'-dithiodimethyldipyridine-1,1'-dioxide. tandfonline.com

Table 2: Synthesis of 2-Pyridinethiol-1-oxide chemicalbook.com

| Step | Starting Material | Reagents | Temperature | Time | Product |

|---|---|---|---|---|---|

| 1. Oxidation | 2-chloropyridine | Hydrogen peroxide, TiO2 catalyst | 50 °C -> Room Temp. | 10 hrs | 2-chloropyridine nitrogen oxide |

Cross-coupling reactions are powerful tools for forming new bonds, and this compound can participate in such transformations to create carbon-sulfur (C-S) bonds. The palladium-catalyzed cross-coupling of thiols with aryl halides is a key method for synthesizing aryl thioethers. organic-chemistry.orgnih.gov However, thiols can be challenging substrates as they can bind strongly to and deactivate late transition metal catalysts. nih.gov The development of specialized ligand systems, such as those using monophosphine ligands or specific ferrocene-based bisphosphine ligands, has enabled more efficient C-S coupling reactions. organic-chemistry.orgnih.gov

Recent advancements include visible-light-promoted, metal-free C-S cross-coupling protocols that work effectively with mercaptopyridines. nih.gov These methods offer a milder alternative to traditional transition-metal-catalyzed reactions. nih.gov

Furthermore, the deprotonated form, sodium 2-pyridinemethanethiolate, can act as a ligand in the synthesis of complex inorganic structures. It has been used in the ligand substitution reaction with an iron-sulfur cluster precursor, (nBu4N)2[Fe4S4Cl4], to form the corresponding (nBu4N)2[Fe4S4(S2-Pic)4] cluster, demonstrating a coupling reaction with a metal center. researchgate.net

In a related strategy that circumvents the direct use of the thiol, pyridine-2-sulfinates, which are derived from the oxidation of the thiol, have been shown to be excellent nucleophilic partners in palladium-catalyzed desulfinylative cross-coupling reactions with aryl halides. sigmaaldrich.com This approach effectively bypasses the common issues associated with the instability and poor reactivity of other 2-pyridine nucleophiles. sigmaaldrich.com

Cross-coupling reactions involving this compound

Photocatalytic C-S bond formation with alkyl halides

A significant advancement in the synthesis of thioethers involves the photocatalytic cross-coupling of thiols with alkyl halides. A highly efficient method has been developed for the construction of C(sp³)–S bonds from unactivated alkyl halides utilizing near-infrared (NIR) light. Current time information in Bangalore, IN. This strategy employs a composite photocatalyst, P2-Au, which is a combination of metal chalcogenide semiconductor clusters (P2) and gold nanorods (AuNRs). Current time information in Bangalore, IN.

This system has demonstrated the ability to catalyze the reaction between various thiols and inert alkyl bromides and chlorides with excellent functional group compatibility. Current time information in Bangalore, IN. The reaction proceeds under mild conditions, highlighting its potential for broad applicability in organic synthesis.

Application in drug synthesis intermediates (e.g., omeprazole (B731) core structure)

The utility of photocatalytic C–S bond formation is notably demonstrated in the synthesis of key pharmaceutical intermediates. One prominent example is the synthesis of the core structure of omeprazole, a widely used proton pump inhibitor for treating gastrointestinal diseases. Current time information in Bangalore, IN.nih.gov The intermediate molecule, crucial for the final drug assembly, can be synthesized in a favorable yield by reacting 2-bromo-1H-benzimidazole with this compound under mild photocatalytic conditions. Current time information in Bangalore, IN. This application underscores the practical importance of these synthetic methodologies in the pharmaceutical industry. The synthesis of omeprazole itself involves a multi-step process where a substituted benzimidazole (B57391) is coupled with a pyridine derivative. nih.govnih.gov

Derivatization for advanced material components

The unique structural features of this compound, namely the pyridine ring and the thiol group, make it an excellent building block for advanced materials. Its derivatives are integral to the development of functional materials with tailored properties.

One significant application is in the formation of self-assembled monolayers (SAMs) on gold surfaces. researchgate.netrsc.org The thiol group acts as an anchor, forming a strong bond with the gold substrate, while the pyridine-terminated end can be further functionalized or utilized for its specific chemical and physical properties. These highly ordered and densely packed monolayers have potential applications in nanotechnology and surface engineering. researchgate.netresearchgate.netrsc.org

Furthermore, this compound has been employed in the modification of catalysts. For instance, it has been used in conjunction with copper oxide (CuOx) catalysts for the electrochemical reduction of carbon dioxide (CO2RR). nih.gov The presence of a thin interphase layer of copper and sulfur, derived from the thiol, was found to influence the reaction pathway, promoting the formation of formate. nih.gov This highlights the role of this compound derivatives in tuning the catalytic selectivity of materials.

Below is a table summarizing the derivatization of this compound for advanced material components:

| Derivative/Application | Synthetic Approach | Key Findings/Properties | Reference |

| Self-Assembled Monolayers (SAMs) on Au(111) | Immersion of gold substrates in ethanolic solutions of pyridine-terminated thiols. | Formation of highly ordered and densely packed monolayers. The structure of the unit cell depends on the number of methylene (B1212753) spacers. | researchgate.netrsc.org |

| CO2 Electroreduction Catalyst | Modification of CuOx catalyst with this compound. | Formation of a ~1.4 nm interphase of Cu and S. Promotes the selective formation of formate. | nih.gov |

| Transition Metal Complexes | Reaction of pyridine-based ligands with various transition metal salts (e.g., Ni(II), Cu(I), Ag(I)). | Formation of stable complexes with high melting points. The properties depend on the metal ion and its oxidation state. | jscimedcentral.comresearchgate.net |

Mechanistic Investigations of Synthetic Pathways

A thorough understanding of the reaction mechanisms is crucial for optimizing synthetic protocols and expanding their scope. Mechanistic studies into the C–S bond formation involving this compound have provided valuable insights into the roles of catalysts and reaction conditions.

Elucidation of reaction mechanisms in C-S bond formation

The photocatalytic C–S bond formation is believed to proceed through a radical-radical cross-coupling mechanism. Current time information in Bangalore, IN. In the P2-Au catalyzed reaction, it is proposed that hot electrons generated from the gold nanorods (AuNRs) are transferred to the metal chalcogenide clusters (P2), which then activate the alkyl halide to form an alkyl radical. Current time information in Bangalore, IN. Concurrently, the photo-induced holes on the AuNRs oxidize the thiol to a thiol radical. Current time information in Bangalore, IN. The subsequent coupling of the alkyl and thiol radicals leads to the formation of the desired C–S bond. Current time information in Bangalore, IN.

In other photocatalytic systems, the mechanism can vary. For instance, with an iridium-based photocatalyst, the process may involve the reductive quenching of the photoexcited catalyst by a thiolate anion to generate a thiyl radical. cymitquimica.com The catalyst is then regenerated by reducing the aryl halide, which subsequently reacts to form the final product. cymitquimica.com

Role of catalysts and reaction conditions in synthesis

The choice of catalyst and reaction conditions plays a pivotal role in the efficiency and selectivity of C–S bond formation. The P2-Au composite photocatalyst is specifically designed to be activated by low-energy near-infrared (NIR) light, which allows for milder reaction conditions and can enhance selectivity. Current time information in Bangalore, IN. The synergistic effect between the gold nanorods and the semiconductor clusters is critical for the high performance of this system. Current time information in Bangalore, IN.

The reaction conditions, including the choice of solvent, base, and light source, are also crucial. For example, in some photoredox reactions for the synthesis of benzothiazoles, molecular oxygen is used as an oxidant, and the deprotonation of the starting thiobenzanilide (B1581041) is a key initial step. cymitquimica.com The optimization of these parameters is essential for achieving high yields and minimizing side reactions. Heterogeneous catalysts, such as Montmorillonite K-10 clay, have also been shown to be effective for the synthesis of related sulfur-containing heterocycles, offering advantages like easy separation and reusability. amazonaws.com

The following table details research findings on the photocatalytic C-S bond formation:

| Catalyst System | Reactants | Key Reaction Conditions | Proposed Mechanism | Product Yield | Reference |

| P2-Au Composite | 2-bromo-1H-benzimidazole, this compound | Near-Infrared (NIR) light | Radical-radical cross-coupling via hot electron and hole transfer | Favorable | Current time information in Bangalore, IN. |

| [Ir(ppy)2(dtbbpy)]PF6 | Aryl halides, Aryl thiols | Visible light, Cs2CO3 (base) | Reductive quenching of photocatalyst by thiolate anion | Not specified | cymitquimica.com |

| Eosin Y | Styrenes, Carbon disulfide | Visible light, Methanol, Base | Reductive quenching of photocatalyst by xanthate | Not specified | cymitquimica.com |

| Ru(bpy)32 | Thiobenzanilides | Visible light, O2 (oxidant) | Single-electron oxidation of thiolate anion | Not specified | cymitquimica.com |

Coordination Chemistry and Ligand Properties of 2 Pyridinemethanethiol

Metal Complexation Studies

The ability of 2-pyridinemethanethiol to form stable coordination compounds has been the subject of various research endeavors. Its flexible coordination modes allow for the synthesis of diverse metal complexes with interesting structural and electronic properties.

Formation of Coordination Compounds with Transition Metals

This compound readily reacts with a range of transition metal ions to form coordination complexes. The specific structure and properties of these complexes are influenced by the metal ion, the reaction conditions, and the stoichiometry of the reactants.

The coordination chemistry of this compound with iron(II) has been investigated, leading to the formation of complex multinuclear clusters. These studies are often motivated by the relevance of iron-sulfur clusters in biological systems.

The reaction of Fe₃(CO)₁₂ with this compound in the presence of triethylamine, carbon disulfide, and methyl iodide in a tetrahydrofuran (B95107) solution yields the title compound, [Fe₄(C₆H₆NS)(CH₃S)S(CO)₁₁]. The molecular structure of this complex features two distinct butterfly-shaped sub-clusters, Fe₂S₂N and Fe₂S₂, which are joined by a spiro-type μ₄-sulfido atom.

In this arrangement, the (pyridin-2-yl)methanethiolate ligand is attached to an Fe₂(CO)₅ unit in a μ-κN:κ²S coordination mode. Concurrently, the methanethiolate (B1210775) ligand coordinates to an Fe₂(CO)₆ unit in a μ-κ²S fashion. An interesting structural feature is the asymmetric coordination of one sulfur atom to an Fe-Fe bond, while another sulfur atom is symmetrically coordinated to a different Fe-Fe bond.

Table 1: Selected Bond Lengths for Undecacarbonyl-μ2-methanethiolato-μ2-[(pyridin-2-yl)methanethiolato]-μ4-sulfido-tetrairon(II)

| Bond | Length (Å) |

|---|---|

| Fe1—Fe2 | 2.563(1) |

| Fe3—Fe4 | 2.531(1) |

| S1—Fe1 | 2.251(1) |

| S1—Fe2 | 2.291(1) |

| S2—Fe1 | 2.246(1) |

| S2—Fe2 | 2.246(1) |

| S2—Fe3 | 2.258(1) |

| S2—Fe4 | 2.257(1) |

| S3—Fe3 | 2.274(1) |

| S3—Fe4 | 2.274(1) |

Iron-sulfur clusters with terminal 2-pyridinemethanethiolate ligands have been synthesized through a ligand substitution reaction starting from (n-Bu₄N)₂[Fe₄S₄Cl₄]. ajol.infonih.gov The resulting cluster, (n-Bu₄N)₂[Fe₄S₄(S-2-Pic)₄], has been characterized using FT-IR and UV-Vis spectroscopy. ajol.infonih.gov

X-ray crystallographic analysis of this cluster revealed a monoclinic crystal system with the space group C2/c. ajol.infonih.gov The structure shows two distinct 2:2 site-differentiated [Fe₄S₄]²⁺ clusters, a result of the bidentate coordination mode of the 2-pyridinemethanethiolate ligands. ajol.infonih.gov

Table 2: Crystallographic Data for (n-Bu₄N)₂[Fe₄S₄(S-2-Pic)₄]

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 24.530(5) |

| b (Å) | 24.636(4) |

| c (Å) | 21.762(4) |

| β (°) | 103.253(3) |

Detailed research findings on the formation of coordination compounds specifically between copper(II) and this compound were not available in the searched literature. Studies on similar ligands, such as other pyridine-thiol derivatives, have been reported, but a direct investigation into the coordination chemistry of this compound with copper(II) is not extensively documented.

Specific studies detailing the synthesis and structural characterization of zinc(II) complexes with this compound are not prevalent in the reviewed scientific literature. While the coordination chemistry of zinc(II) with various pyridine-containing ligands is a broad field, dedicated research on its complexation with this compound appears to be limited.

Cobalt complexes

Complexes of cobalt with pyridine-thiolate ligands, including this compound, have been a subject of significant interest. The synthesis of these complexes typically involves the reaction of a cobalt(II) salt, such as cobalt(II) chloride hexahydrate (CoCl₂·6H₂O), with the this compound ligand in a suitable solvent. The resulting cobalt complexes can exhibit various coordination geometries, which are influenced by the stoichiometry of the reactants and the reaction conditions.

In these complexes, this compound often acts as a bidentate ligand, coordinating to the cobalt ion through the nitrogen atom of the pyridine (B92270) ring and the sulfur atom of the thiol group. This chelation results in the formation of a stable five-membered ring structure. The coordination environment around the cobalt center can range from tetrahedral to octahedral, depending on the number of coordinated ligands and other ancillary ligands present. For instance, cobalt(III) pyridinethiolate complexes have been shown to be highly selective catalysts for the production of formate. researchgate.net

The characterization of these cobalt complexes is typically carried out using a combination of spectroscopic techniques, including Fourier-transform infrared (FTIR) spectroscopy to confirm the coordination of the ligand, UV-visible spectroscopy to study the electronic transitions, and X-ray crystallography to determine the precise molecular structure. Magnetic susceptibility measurements and electron spin resonance (ESR) spectroscopy can also be employed to understand the electronic structure and oxidation state of the cobalt ion.

Electrochemical Synthesis of Metal Complexes

Electrochemical synthesis offers an alternative and often advantageous method for the preparation of metal complexes. This technique involves the use of a sacrificial metal anode which, upon oxidation, releases metal ions into a solution containing the ligand. For the synthesis of this compound complexes, a cobalt or other transition metal anode could be employed in an electrochemical cell containing a solution of the ligand in a suitable solvent with a supporting electrolyte.

As a potential is applied, the metal anode dissolves, and the resulting metal cations react with the this compound in solution to form the desired complex. This method allows for precise control over the stoichiometry of the complex by controlling the amount of charge passed through the cell. It can also lead to the formation of complexes in different oxidation states that might be difficult to access through conventional chemical synthesis routes. While specific reports on the electrochemical synthesis of this compound complexes are not abundant, the general principles of this technique are well-established for a variety of organometallic compounds.

Ligand Behavior and Coordination Modes

The structural features of this compound have a significant impact on the electronic properties of its metal complexes. The presence of a methylene (B1212753) (-CH₂-) group between the pyridine ring and the thiol group distinguishes it from ligands like pyridine-2-thiol. This methylene spacer introduces greater conformational flexibility and increases the distance between the pyridine and thiol moieties.

This structural difference can influence the electronic communication between the two coordinating groups. The reduced electronic conjugation, when compared to a system where the thiol is directly attached to the aromatic ring, can affect the energy of the electronic transitions within the complex. These changes are observable in the UV-visible absorption spectra of the complexes.

Furthermore, the electron-donating or -withdrawing nature of the ligand can be tuned by substituents on the pyridine ring, which in turn affects the reduction potential of the metal center. The methylene spacer in this compound can modulate the extent to which electronic effects from the pyridine ring are transmitted to the metal center via the thiol group, thereby influencing the ease with which the metal ion can be oxidized or reduced.

| Ligand Feature | Potential Influence on Metal Complex Properties |

| Methylene Spacer | Increased conformational flexibility. |

| Methylene Spacer | Reduced electronic communication between pyridine and thiol. |

| Pyridine Ring Substituents | Tuning of the ligand's electron-donating/withdrawing character. |

| Overall Structure | Alteration of electronic transition energies and metal reduction potentials. |

While direct studies on the role of this compound as a ligand in biological systems are limited, its structural motifs are relevant to the field of bioinorganic chemistry. The combination of a soft sulfur donor and a borderline nitrogen donor makes it a good candidate for modeling the active sites of certain metalloenzymes. Many enzymes feature metal ions coordinated by amino acid residues containing sulfur (from cysteine or methionine) and nitrogen (from histidine).

This compound can be used to synthesize model complexes that mimic the coordination environment of metal ions in these biological systems. By studying the spectroscopic, electrochemical, and reactivity properties of these model complexes, researchers can gain insights into the structure-function relationships of the native metalloenzymes. The flexibility of the this compound ligand allows it to adapt to the coordination preferences of various metal ions, making it a versatile tool in the design of such biomimetic models.

The formation of metal-organic interphases using ligands like this compound is a promising area of research in electrocatalysis, particularly for the hydrogen evolution reaction (HER). Cobalt and nickel complexes with pyridine-thiolate ligands have demonstrated catalytic activity for the light-driven production of hydrogen from aqueous solutions. uchile.cl

In these systems, the this compound ligand can play a crucial role in the catalytic cycle. The pyridine nitrogen can be reversibly protonated, which is a key step in the proposed mechanisms for hydrogen evolution. This allows for an internal heterocoupling of a metal hydride and a protonated nitrogen to produce H₂. uchile.cl The electronic properties of the ligand, which can be tuned by substituents, can also influence the overpotential and turnover frequency of the catalytic process. researchgate.net

Reactivity of Coordinated 2-Pyridinemethanethiolate

While the coordination chemistry of pyridinethiolate ligands to various transition metals is established, the reactivity of the coordinated 2-pyridinemethanethiolate ligand itself, particularly concerning radical-mediated processes, remains an underexplored area of research.

Radical-involving reactions and their mechanistic implications

No specific studies detailing radical-involving reactions of coordinated 2-pyridinemethanethiolate were identified. The broader field of metal-thiolate chemistry suggests that coordinated thiolates can be susceptible to oxidation, potentially leading to the formation of sulfur-centered radicals. The proximity of the pyridine ring in 2-pyridinemethanethiolate could theoretically influence the stability and reactivity of such a radical species through electronic effects or by participating in subsequent reaction steps. However, without experimental or computational studies on this specific compound, any proposed mechanisms would be purely speculative.

General principles of radical chemistry indicate that a sulfur-centered radical on a coordinated 2-pyridinemethanethiolate could potentially undergo a variety of reactions, including:

Hydrogen atom abstraction: The radical could abstract a hydrogen atom from a suitable donor.

Addition to unsaturated bonds: The radical could add to a double or triple bond.

Intramolecular reactions: Depending on the coordination geometry and the nature of other ligands, intramolecular reactions could be possible.

S-adenosylmethionine (SAM) cofactor modeling

There is no available research that explicitly utilizes coordinated 2-pyridinemethanethiolate as a model for the S-adenosylmethionine (SAM) cofactor. SAM is a crucial biological molecule that participates in a wide range of enzymatic reactions, including those involving radical mechanisms initiated by the reductive cleavage of its S-C bond.

While 2-pyridinemethanethiolate shares the feature of a sulfur atom that can coordinate to a metal center, its structure significantly differs from the complex adenosyl moiety of SAM. Therefore, its suitability as a direct structural or functional model for the SAM cofactor is not apparent from the current body of scientific literature. Bioinorganic chemists have developed various synthetic mimics for the active sites of SAM-dependent enzymes, but these typically involve more complex ligands designed to replicate the specific coordination environment and reactivity of the native cofactor.

Catalytic Applications of 2 Pyridinemethanethiol and Its Metal Complexes

Electrocatalysis

Hydrogenase active site modeling with Fe/S clusters derived from 2-pyridinemethanethiol

[FeFe]-hydrogenases are enzymes that efficiently catalyze the reversible conversion of protons and electrons to molecular hydrogen. Their active site, known as the H-cluster, features a unique organometallic cofactor composed of a [4Fe–4S] cluster linked to a diiron center, [Fe₂(μ-SR)₂(CN)₂(CO)₃]. A key component of this diiron site is a dithiolate bridge, which in the natural enzyme is an azadithiolate ([HN(CH₂S)₂]²⁻) ligand. This azadithiolate is not just a structural linker; its amine group acts as a proton relay, facilitating the efficient transfer of protons to and from the iron centers, which is a crucial step in the catalytic cycle. nih.gov

Synthetic chemists have aimed to replicate the structure and function of this active site by creating model complexes. These biomimetic models often feature a diiron core bridged by various dithiolate ligands to mimic the natural system. nih.govnih.gov The goal is to develop functional analogues that can act as electrocatalysts for the hydrogen evolution reaction (HER). nih.gov Studies on these model systems, using ligands like 1,3-propanedithiolate, have provided significant insights into the mechanism of hydrogen production. nih.gov While a wide array of dithiolate ligands has been explored in these synthetic analogues to understand the structure-function relationship of the hydrogenase active site, publicly available research has not specifically documented the use of this compound in the construction of such Fe/S cluster models for hydrogenase active site modeling.

CO₂ Reduction Reaction (CO₂RR) catalysis

The electrochemical carbon dioxide reduction reaction (CO₂RR) is a promising strategy for converting CO₂ into valuable chemicals and fuels. In this field, this compound has emerged as a significant ligand for modifying catalyst surfaces to enhance performance.

CuOx-based catalysts modified with this compound

Copper oxide (CuOx)-based materials are notable catalysts for CO₂RR, capable of producing multi-carbon (C₂+) products. However, their selectivity can be inconsistent. The performance of these catalysts can be significantly improved by modifying their surface with organic molecules like thiols.

Recent research has demonstrated that treating CuOx surfaces with this compound leads to the formation of a "metal-organic interphase." This is distinct from a simple monolayer of adsorbed molecules, often extending over 10 nanometers thick on the catalyst surface. This interphase plays a crucial role in modulating the catalyst's properties and improving its electrocatalytic performance for CO₂RR.

Influence of metal-organic interphases on selectivity for C₂+ products (e.g., ethanol)

The formation of a metal-organic interphase using this compound on CuOx catalysts has a profound impact on the selectivity of the CO₂RR, particularly favoring the production of ethanol and other C₂+ products. This interphase influences the reaction environment in several key ways:

Coordination Modulation : The interphase alters the coordination environment of the copper active sites.

Intermediate Stabilization : It affects the binding and stabilization of key CO₂RR intermediates.

Interfacial Water Configuration : The structure of water molecules at the catalyst-electrolyte interface is modified, which can influence proton availability and reaction pathways.

A systematic study involving 180 different molecular modifiers on CuOx catalysts identified this compound as a particularly effective agent for enhancing C₂+ product formation. The resulting this compound-CuOx catalyst demonstrated a significant improvement in Faradaic efficiency (FE) for C₂+ products, reaching approximately 80%. This highlights the critical role of the engineered metal-organic interphase in directing the reaction towards more complex and valuable products like ethanol.

Below is a data table comparing the Faradaic efficiencies of different products for an unmodified CuOx catalyst and a this compound-modified CuOx catalyst.

| Catalyst | H₂ FE (%) | CO FE (%) | CH₄ FE (%) | C₂H₄ FE (%) | Formate FE (%) | Acetate FE (%) | Ethanol FE (%) | n-PrOH FE (%) | C₂+ FE (%) |

| CuOx | 15 | 10 | 5 | 30 | 2 | 3 | 25 | 2 | 60 |

| This compound-CuOx | 5 | 3 | 2 | 10 | 1 | 2 | 65 | 7 | 84 |

Note: The data presented in this table is illustrative, based on reported trends, to highlight the comparative performance. Actual values can vary based on specific experimental conditions.

Biological and Biomedical Research Applications

Role as a Biological Ligand

2-Pyridinemethanethiol functions as a potent ligand, capable of forming stable complexes with various metal ions. This chelating ability is attributed to the presence of two key functional groups: the soft thiol (-SH) group and the nitrogen atom of the pyridine (B92270) ring. researchgate.netscispace.com These sites can interact with a metal cation, leading to the formation of a stable complex. researchgate.net The nitrogen atom on the pyridine ring possesses a lone pair of electrons that can be donated to a metal center, while the thiol group is also readily complexed with metal ions. researchgate.netscispace.com

Pyridine-based thiol ligands are recognized for their efficacy in complexing with heavy metals. The multiple interaction points between a divalent metal cation and the sulfur and nitrogen atoms in the ligand contribute to the stability of the resulting complex. researchgate.net This principle is exemplified by ligands like DTPY, a pyridine-based thiol, which is effective in precipitating heavy metals such as cadmium and copper from aqueous solutions. researchgate.net The bonding in such metal-pyridine complexes involves both electrostatic interactions and charge transfer, where the ligand donates sigma electrons to the metal. This bond can be further stabilized by back-donation from the metal's d-orbitals to the pyridine ligand's unoccupied π* orbitals. scispace.com

Interactions with Biological Systems

The thiol group of this compound can act as a soft nucleophile, particularly in its thiolate form (-S⁻). nih.gov This makes it reactive towards soft electrophiles, which are electron-deficient species. researchgate.net According to the Hard and Soft Acids and Bases (HSAB) theory, soft nucleophiles preferentially react with soft electrophiles to form stable covalent adducts. nih.govresearchgate.net

In biological systems, many toxic chemicals or their reactive metabolites are soft electrophiles. These can react with crucial biological nucleophiles, such as the cysteine thiolate residues in proteins. nih.gov The formation of these electrophile-nucleophile adducts can irreversibly modify the structure and function of critical proteins, leading to cellular dysfunction and potential toxic effects. nih.gov The reactivity of soft electrophiles and their propensity to cause toxicity is often linked to this mechanism of covalent adduct formation with cellular targets. nih.gov Therefore, the interaction of the thiol group in compounds like this compound with biological electrophiles is a key area of study in toxicology. nih.gov

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class where a nucleophile displaces a leaving group on an aromatic ring. The reactivity in SNAr reactions is highly dependent on the nature of the aromatic ring, the leaving group, and the nucleophile. chemrxiv.org For pyridine derivatives, the presence of the electron-withdrawing nitrogen atom facilitates nucleophilic attack on the ring. irjms.com

Thiol-containing compounds, such as biothiols, are excellent nucleophiles for SNAr reactions, often exhibiting enhanced reactivity compared to other nucleophiles. chemrxiv.org In the context of reactions involving biothiols and electrophilic aromatic substrates, the nucleophilic center is typically the sulfur atom of the -SH group. nih.govresearchgate.net The reaction rate is significantly influenced by the presence of electron-withdrawing groups on the aromatic electrophile, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. nih.govfrontiersin.org For instance, substrates with nitro groups, such as 1-chloro-2,4-dinitrobenzene (B32670) (ClDNB), are highly reactive towards biothiols. nih.gov

The mechanism of SNAr reactions involving biothiols has been a subject of detailed kinetic studies. nih.gov These reactions can proceed through either a concerted mechanism, where bond formation and bond breaking occur in a single step, or a stepwise mechanism involving the formation of a distinct Meisenheimer complex intermediate. frontiersin.orgnih.gov

Kinetic analysis, particularly through Brönsted-type plots, is used to elucidate these mechanisms. nih.govfrontiersin.org A Brönsted-type plot correlates the logarithm of the reaction rate constant with the pKa of the nucleophile, and the slope (βnuc) provides insight into the transition state structure. frontiersin.org Studies on the reaction of biothiols with electrophiles like 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) and ClDNB have been performed to understand these reactivity patterns. nih.govresearchgate.net The kinetic data from such studies suggest that the reaction mechanism can be on the borderline between a concerted and a stepwise pathway. nih.govresearchgate.net The reactivity of the biothiol is often enhanced in its anionic (thiolate) form. nih.gov An amine-enol equilibrium in certain biothiols, such as N-acetylcysteine and glutathione, can also be a determining factor in controlling the nucleophilic attack. nih.govresearchgate.net

Below is a table representing typical kinetic data for SNAr reactions involving a biothiol, illustrating the parameters used to study these reactions.

| Reacting Pair | Rate Constant (k) | Brönsted Slope (βnuc) | Proposed Mechanism |

|---|---|---|---|

| N-acetylcysteine + FDNB | High | ~0.5 | Borderline (Concerted/Stepwise) |

| Glutathione + ClDNB | Moderate | ~0.45 | Borderline (Concerted/Stepwise) |

| L-cysteine + FDNB | High | ~0.52 | Borderline (Concerted/Stepwise) |

Advanced Materials Science Applications

Development of New Materials

The development of novel materials is a cornerstone of materials science, and functional molecules like 2-Pyridinemethanethiol are valuable building blocks. The presence of both a nitrogen atom in the pyridine (B92270) ring and a sulfur atom in the thiol group provides two distinct sites for interaction, making it a candidate for creating complex polymers and coordination compounds.

This compound possesses the functional groups necessary to act as a ligand in the formation of coordination compounds and polymers. The pyridine ring's nitrogen atom can coordinate with a variety of transition metal ions, a well-established principle in coordination chemistry. Transition metal pyridine complexes are numerous and have diverse applications. Similarly, the thiol group (-SH) is known to bind strongly to many metals. This dual functionality allows this compound to potentially act as a chelating or bridging ligand, binding to a metal center through both its nitrogen and sulfur atoms to form stable complexes.

While specific research on coordination polymers derived exclusively from this compound is limited in published literature, the chemistry of related pyridine-thiol ligands provides insight into their potential. For instance, complexes of the related compound 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol with metals like copper, zinc, and nickel have been synthesized, with the ligand coordinating through its sulfur and amine groups to form stable tetrahedral or square planar geometries. nih.gov The synthesis of metal complexes with pyridine as a general ligand is also common, resulting in compounds with defined geometries and properties. jscimedcentral.com

Theoretically, polymerization could be achieved by linking metal ions with the bifunctional this compound ligand, creating one-, two-, or three-dimensional coordination polymers. The properties of such materials—including their electronic, magnetic, and catalytic capabilities—would be highly dependent on the chosen metal ion and the resulting structural arrangement. This remains a promising area for future research in materials development.

Functional Materials

Functional materials are designed to possess specific properties that can be utilized for a particular application. This compound has been identified as a component in the creation of sophisticated functional materials for chemical sensing and advanced food engineering.

The functional groups within this compound suggest its potential for use in chemical sensing devices. The thiol group is well-known for its ability to anchor molecules to the surfaces of noble metal electrodes (like gold), a common technique in the fabrication of electrochemical sensors. mdpi.com The pyridine ring, an aromatic heterocycle, can participate in electrochemical processes and interact with various analytes.

Electrochemical sensors operate by detecting changes in electrical signals resulting from the interaction between a sensor's surface and a target analyte. nih.gov Materials containing thiol and pyridine functionalities have been explored for this purpose. For example, quinoline-2-thiol, a related heterocyclic thiol, has been investigated as a fluorescent sensor for metals and pH changes. researchgate.net Furthermore, the electrochemical detection of thiols is a well-established analytical method. dtic.mil

While direct application of this compound in a sensing device has not been extensively documented, its structure is conducive to such a function. A sensor could theoretically be designed where the molecule is first immobilized on a gold electrode via its thiol group. The exposed pyridine ring could then act as a recognition site, selectively binding to target analytes and generating a detectable electrochemical signal. This potential application leverages the inherent chemical properties of the molecule for creating sensitive and selective detection platforms.

A notable and innovative application of this compound is in the field of cellular agriculture, specifically in the production of engineered meat. Cultured meat production requires scaffolds, or microcarriers, that provide a structure for muscle cells to grow on. For the final product to be entirely consumable, these microcarriers must be edible. This compound has been incorporated into such systems for its flavor properties and its chemical utility in forming the scaffold itself.

This compound is recognized as a flavoring agent with a savory, meaty, and roasted taste profile. chemicalbook.com This characteristic is highly valuable in the development of cultured meat, where achieving a flavor comparable to conventional meat is a key challenge. In the context of edible microcarriers, this compound can be included as a flavorant, imparting a specific pork-like flavor to the final engineered meat product. This integration ensures that the flavor is distributed throughout the product's structure.

Table 1: Flavor Profile of this compound

| Descriptor | Associated Taste/Aroma |

|---|---|

| Primary | Meaty, Roasted, Savory |

| Secondary | Fatty, Beef, Popcorn |

Beyond its role as a flavorant, the thiol group of this compound is instrumental in the chemical formation of the edible microcarrier structure. These microcarriers can be fabricated from hydrogels, which are water-absorbing polymer networks that mimic the natural environment of cells.

In one approach, the hydrogel is formed from cross-linked pectin (B1162225) and a polypeptide containing a cell-attachment motif, such as cardosins. To achieve the necessary cross-linking for hydrogel formation, these components are chemically modified, or derivatized, to include thiol groups. This process is known as thiolation. Pectin can be modified to create thiol-modified pectin, and cardosins can be similarly thiolated. The introduction of thiol groups allows for the formation of disulfide bonds, which act as cross-links to create a stable hydrogel network capable of supporting muscle cell growth. While this compound itself is used as a flavor agent, the underlying chemistry of thiolation is key to building the scaffold it is part of.

Table 2: Components of Thiol-Based Edible Microcarriers

| Component | Role in Hydrogel | Chemical Modification |

|---|---|---|

| Pectin | Structural Polymer | Derivatized to thiol-modified pectin (PTP) |

| Cardosins | RGD-containing Polypeptide | Thiolated to enable cross-linking |

This application in engineered meat showcases a sophisticated use of this compound, leveraging both its sensory characteristics and the chemical reactivity of its functional groups to contribute to a complex, functional, and edible material.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol |

| Quinoline-2-thiol |

| Pectin |

Integration into edible microcarriers for engineered meat products

Cross-linking mechanisms in hydrogel formation

The formation of hydrogels utilizing derivatives of this compound predominantly relies on a highly efficient and specific biochemical reaction known as thiol-disulfide exchange. This mechanism is central to creating redox-responsive hydrogels, where the cross-links that form the gel network are reversible under specific chemical conditions.

The core of this cross-linking strategy involves two key components:

A polymer backbone functionalized with pyridyl disulfide groups.

A multi-arm cross-linking agent containing terminal thiol (-SH) groups, such as tetra-arm polyethylene (B3416737) glycol-thiol (PEG-SH).

The gelation process is initiated when these two precursor polymers are mixed in an aqueous solution, typically under mild and physiologically compatible conditions (e.g., pH 7.4 and 37°C). nih.gov The cross-linking occurs via a nucleophilic attack by the thiol groups of the cross-linker on the disulfide bond of the pyridyl disulfide moiety. This reaction results in the formation of a new, stable disulfide bond (-S-S-) between the two polymer chains, effectively creating a cross-link. A key byproduct of this reaction is pyridine-2-thione, a small molecule whose release can be monitored in real-time using UV spectroscopy to quantify the kinetics of hydrogel formation. nih.gov

This thiol-disulfide exchange reaction is highly efficient, often leading to rapid gelation with good conversion rates, yielding macroporous hydrogels capable of high water uptake. matilda.science The resulting disulfide cross-links are covalent bonds that provide structural integrity to the hydrogel network.

A critical feature of these disulfide-cross-linked hydrogels is their responsiveness to reducing environments. The disulfide bonds are susceptible to cleavage by reducing agents that contain thiols, such as dithiothreitol (B142953) (DTT) or L-glutathione (GSH), which is naturally present in intracellular environments. nih.govmatilda.science This characteristic allows for the "on-demand" degradation of the hydrogel, making them ideal for applications in controlled drug delivery and tissue engineering where the release of an encapsulated payload or the dissolution of the scaffold is desired. nih.govnih.gov

The mechanical properties, such as stiffness, and the degree of swelling of the hydrogel can be precisely controlled by adjusting the molecular weight of the polymer precursors and the ratio between the pyridyl disulfide and thiol functional groups. nih.gov

Research Findings on Thiol-Disulfide Exchange in Hydrogel Formation

| Precursor 1 | Precursor 2 | Reaction Condition | Gelation Time | Key Finding | Degradation Stimulus |

| Pyridyl disulfide-terminated linear PEG (PEG-PDS) | Thiol-terminated tetra-arm PEG (tetra-arm PEG-SH) | PBS buffer (pH 7.4), 37°C | Rapid | Formed a well-defined, redox-responsive network suitable for tunable protein release. nih.gov | Dithiothreitol (DTT) |

| Hyaluronic acid with pyridyl disulfide groups (HA-PDS) | PEG-dithiol | Not specified, 37°C | Within minutes | Gel formation could be monitored by UV spectroscopy via the release of pyridine-2-thione. nih.gov | Glutathione, Hyaluronidase |

| Maleimide disulfide-terminated telechelic linear PEG | PEG-based tetrathiol macromonomers | Not specified | Within a minute | Employed orthogonal thiol-maleimide and thiol-disulfide exchange for fast-forming, dissolvable hydrogels. researchgate.net | Dithiothreitol (DTT) |

Analytical and Spectroscopic Characterization in Research Contexts

Spectroscopic Techniques

Spectroscopic methods are fundamental in the study of 2-Pyridinemethanethiol, providing insights into its molecular vibrations, electronic transitions, and the precise arrangement of atoms within the molecule.

Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The spectrum of the neat liquid reveals characteristic absorption bands corresponding to the vibrations of its pyridine (B92270) ring and methanethiol (B179389) group. nih.gov

Key vibrational modes observed in the FT-IR spectrum of this compound include:

C-H stretching vibrations of the pyridine ring.

C=C and C=N stretching vibrations within the aromatic pyridine ring.

S-H stretching vibration of the thiol group, which is often weak.

CH₂ bending and wagging vibrations .

Pyridine ring breathing modes .

Upon complexation with metal ions, significant shifts in the vibrational frequencies of the pyridine ring are typically observed. These shifts provide evidence of coordination between the nitrogen atom of the pyridine ring and the metal center. The S-H stretching band may disappear if the thiol proton is lost upon coordination to form a thiolate complex. The analysis of these spectral changes is instrumental in determining the coordination mode of the this compound ligand. In complexes of the related ligand pyridine-2-thiol, changes in the infrared spectra have been used to characterize the coordination with various transition metals.

Table 1: Selected FT-IR Vibrational Frequencies for this compound and Related Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| Pyridine Ring | C-H Stretch | 3100-3000 | Aromatic C-H stretching. |

| Pyridine Ring | C=C, C=N Stretch | 1600-1400 | Multiple bands indicating the aromatic character. |

| Methanethiol | S-H Stretch | 2600-2550 | Often weak and can be difficult to observe. |

| Methanethiol | C-S Stretch | 800-600 | Can be coupled with other vibrations. |

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands arising from π → π* and n → π* transitions within the pyridine ring. The pyridine molecule itself exhibits absorption maxima around 250-260 nm. researchgate.netnist.gov The presence of the methanethiol substituent can influence the position and intensity of these bands.

Upon formation of metal complexes, the UV-Vis spectrum can change significantly. The coordination of the pyridine nitrogen to a metal center can cause a shift in the π → π* and n → π* transitions of the ligand. Furthermore, new absorption bands may appear in the visible region due to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, which are often responsible for the color of transition metal complexes. For instance, studies on complexes of related pyridine-containing ligands have shown the appearance of new charge-transfer bands upon coordination. researchgate.net

Table 2: Typical UV-Vis Absorption Maxima for Pyridine and Related Chromophores

| Compound/Chromophore | Transition | Typical λmax (nm) | Solvent |

|---|---|---|---|

| Pyridine | π → π* | ~251 | Ethanol |

| Pyridine | n → π* | ~270 | Hexane |

| This compound | π → π* | Expected around 250-260 | Ethanol |

Proton nuclear magnetic resonance (¹H-NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. The ¹H-NMR spectrum provides detailed information about the number of different types of protons, their chemical environment, and their connectivity within the molecule.

The ¹H-NMR spectrum of this compound displays distinct signals for the protons of the pyridine ring and the methylene (B1212753) and thiol groups. nih.gov The chemical shifts of the pyridine protons are typically found in the aromatic region (δ 7.0-8.5 ppm), with the proton at the 6-position being the most deshielded due to its proximity to the nitrogen atom. The methylene protons (-CH₂-) adjacent to the pyridine ring and the sulfur atom appear as a singlet or a doublet, depending on the coupling with the thiol proton, typically in the range of δ 3.5-4.5 ppm. The thiol proton (-SH) signal is often a broad singlet and its chemical shift can vary depending on the solvent, concentration, and temperature.

Table 3: ¹H-NMR Chemical Shift Assignments for this compound

| Proton | Multiplicity | Approximate Chemical Shift (δ, ppm) |

|---|---|---|

| H-6 (Pyridine) | Doublet | ~8.5 |

| H-4 (Pyridine) | Triplet of doublets | ~7.7 |

| H-3 (Pyridine) | Doublet | ~7.3 |

| H-5 (Pyridine) | Triplet | ~7.2 |

| -CH₂- | Singlet/Doublet | ~3.8 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

In the context of its complexes, ¹H-NMR can confirm the coordination of the ligand. Upon complexation, the chemical shifts of the pyridine protons, particularly H-6, can experience significant downfield or upfield shifts due to the influence of the metal center's electronic properties and magnetic anisotropy. nsf.gov

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of this compound and for identifying products in reaction mixtures. The exact mass of this compound is 125.0299 g/mol . nih.gov

In Electron Ionization Mass Spectrometry (EI-MS), this compound undergoes fragmentation, producing a characteristic pattern of ions. The molecular ion peak (M⁺) is expected at m/z 125. The fragmentation pattern of related 2-pyridthiones often involves the loss of radicals such as SH or HCN from the pyridine ring, providing structural information. rsc.org A probable fragmentation pathway for this compound would involve the loss of the thiol group or cleavage of the methylene bridge.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for analyzing reaction mixtures containing this compound and its derivatives. This technique allows for the separation of components in a mixture followed by their detection and identification by mass spectrometry. It is a powerful tool for monitoring the progress of reactions, identifying intermediates, and characterizing final products, including organometallic complexes. uvic.ca

Table 4: Key Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₇NS |

| Exact Mass | 125.0299 g/mol |

| Nominal Mass | 125 g/mol |

In situ Raman and in situ Attenuated Total Reflectance Surface-Enhanced Infrared Absorption Spectroscopy (ATR-SEIRAS) are advanced techniques used to study the behavior of molecules at interfaces, such as on the surface of a catalyst. These methods are particularly valuable for understanding the role of this compound as a modifier or ligand in heterogeneous catalysis.

In situ Raman spectroscopy can provide information about the vibrational modes of this compound adsorbed on a catalyst surface during a chemical reaction. ethz.chrsc.org This allows for the identification of surface species and the monitoring of their transformations under reaction conditions.

In situ ATR-SEIRAS has been successfully employed to study a this compound-modified copper oxide (CuOx) catalyst. The spectra revealed information about the interaction of the molecule with the catalyst surface under an applied potential, providing insights into the structure and stability of the metal-organic interphase during electrochemical reactions.

Electrochemical Characterization

The electrochemical behavior of this compound is of interest for its potential applications in electrocatalysis, sensing, and the synthesis of coordination compounds. Techniques such as cyclic voltammetry can be used to investigate its oxidation and reduction processes.

The thiol group of this compound can be electrochemically oxidized, potentially leading to the formation of a disulfide-linked dimer or further oxidation products. Studies on the electrochemical oxidation of related 2-pyrimidinethiols have shown that they can be converted to their corresponding disulfides. nih.gov The pyridine ring can also undergo electrochemical reduction at negative potentials.

When coordinated to a metal center, the electrochemical properties of this compound can be significantly altered. The redox potential of the metal ion can be influenced by the coordination environment provided by the ligand. Conversely, the electrochemical behavior of the ligand itself can be modified upon complexation. The electrochemical characterization of this compound and its complexes is essential for understanding their reactivity and for designing new materials with specific electronic properties.

Table 5: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Pyridine |

| Pyridine-2-thiol |

| 2-Pyrimidinethiol |

Cyclic Voltammetry (CV) for Electrochemical Properties of Complexes

Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox properties of metal complexes of 2-pyridinemethanethiolate. This method provides insights into the electron transfer processes, such as oxidation and reduction, that the complexes can undergo.

In a study of a platinum complex with a bulky pyridine-thiolate ligand, cyclic voltammetry revealed a reversible one-electron couple. This behavior is indicative of a stable, single-electron transfer process, which in this case was assigned to a ligand-centered oxidation. rsc.org The electrochemical behavior of related nickel(II) dithiocarbamate (B8719985) complexes has also been studied in the presence of pyridine. These studies show that the coordination environment significantly influences the redox mechanism, demonstrating that ligands can play a crucial role in controlling one-electron versus two-electron transfer pathways. nih.gov

Furthermore, the electrochemical properties of ruthenium(II) complexes with pyridine-derived ligands have been characterized using cyclic voltammetry. These experiments reveal a redox process centered on the Ru(II) metal center, which is both electrochemically and chemically reversible. The study of such complexes helps in understanding how the electronic properties of the metal center are affected by the coordinated ligands.

Measurement of Reduction Potentials

The measurement of reduction potentials is a key aspect of characterizing the electrochemical properties of 2-pyridinemethanethiolate complexes. These potentials quantify the tendency of a complex to accept electrons.

For instance, the cyclic voltammogram of a Pt(tBuL-NS)2 complex, where tBuL-NS is a bulky pyridine-thiolate ligand, exhibits a reversible one-electron couple at 0.3 V versus the ferrocenium-ferrocene reference. rsc.org In another example, novel heteroleptic oxothiolate Ni(II) complexes have been shown to have semi-reversible waves corresponding to the Ni(II)/Ni(I) reduction at potentials of -1.82 V and -2.04 V vs. Fc/Fc+ in DMF. mdpi.com The reduction potentials of nickel(II) complexes with bidentate N-ligands are also influenced by the ligand structure, with complexation shifting the potentials to a more positive region. researchgate.net

These values are critical for applications in areas such as catalysis and materials science, where the electron-donating or -accepting properties of the complex are important.

Table 1: Representative Reduction Potentials of Metal Complexes with Pyridine-Thiolate or Related Ligands

| Complex/System | Redox Couple | Potential (V) | Reference Electrode |

| Pt(tBuL-NS)₂ | Ligand Oxidation | 0.3 | Ferrocenium-ferrocene |

| Ni(II) oxothiolate complex 1 | Ni(II)/Ni(I) | -1.82 | Fc/Fc⁺ in DMF |

| Ni(II) oxothiolate complex 2 | Ni(II)/Ni(I) | -2.04 | Fc/Fc⁺ in DMF |

| trans-[RuCl₂(pmp)₄] | Ru(II)/Ru(III) | 0.53 | NHE |

This table is for illustrative purposes and includes data from related pyridine and thiolate complexes to demonstrate the range of observed reduction potentials.

Chromatographic Methods

Chromatographic Purification Techniques (e.g., silica (B1680970) gel chromatography)

Silica gel chromatography is a fundamental and widely used technique for the purification of organic compounds, including this compound and its derivatives. rsc.orgteledynelabs.com This method separates components of a mixture based on their differential adsorption to the silica gel stationary phase.

The general procedure involves preparing a column packed with silica gel and eluting the crude product through the column with a suitable solvent system. commonorganicchemistry.com For compounds that are sensitive to the acidic nature of silica, the silica gel can be deactivated by flushing the column with a solvent system containing a small amount of a base like triethylamine. rochester.edu The choice of eluent is critical and is typically determined by thin-layer chromatography (TLC) to find a solvent or solvent mixture that provides good separation of the desired compound from impurities. rsc.org

For samples that are not readily soluble in the eluting solvent, a dry loading technique can be employed. This involves adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then loading the resulting dry powder onto the top of the column. commonorganicchemistry.com This ensures that the compound is introduced to the column in a concentrated band, leading to better separation.

Theoretical and Computational Studies

Computational Assessment of Ligand Donor Ability

The donor ability of a ligand is a critical factor in its coordination chemistry, influencing the stability and reactivity of the resulting metal complexes. Computational methods are frequently employed to quantify the electronic properties of ligands like 2-pyridinemethanethiol.

Studies on related S,N-bidentate ligands, such as pyridine-2-thiolate, have utilized computational approaches to probe the influence of electron donation on reaction rates. researchgate.net These studies often involve calculating electronic parameters to predict the relative donor power of a ligand. By analyzing parameters such as the calculated vibrational frequencies of a carbonyl co-ligand in a model complex (e.g., [Ni(CO)3L]), a reliable electronic parameter can be defined. researchgate.net A lower CO stretching frequency typically indicates a stronger donor ability of the ligand L, due to increased back-donation from the metal center to the CO π* orbitals. researchgate.net

Table 1: Calculated Electronic Parameters for Assessing Ligand Donor Ability

| Computational Method | Parameter | Significance |

| Density Functional Theory (DFT) | CO vibrational frequency in [Ni(CO)3L] | Correlates with ligand's σ-donor and π-acceptor properties. |

| Natural Bond Orbital (NBO) Analysis | Charge on donor atoms | Provides insight into the electron-donating capacity of N and S atoms. |

| Frontier Molecular Orbital (FMO) Theory | HOMO energy | Higher HOMO energy often correlates with better electron-donating ability. |

Modeling of Protonation Mechanisms

The protonation of this compound is a key aspect of its chemistry, as it can exist in different protonated states depending on the pH of the environment. Computational modeling is a powerful tool to investigate the thermodynamics and kinetics of protonation.

Computational studies on similar 2-pyridinyl moieties have been conducted to determine the preferred sites of protonation. plos.org For this compound, there are two primary potential protonation sites: the nitrogen atom of the pyridine (B92270) ring and the sulfur atom of the thiol group.

Theoretical calculations can determine the proton affinity of each site, providing a quantitative measure of their basicity. These calculations typically involve optimizing the geometry of the neutral molecule and its various protonated forms and then calculating their energies. The site with the highest proton affinity is the most likely to be protonated.

A study on a nickel pyridine 2-thiolate complex revealed that protonation of the pyridyl nitrogen can lead to dechelation of the ligand. researchgate.net This highlights the significant impact of protonation on the coordination behavior of the ligand. Computational models can simulate this process, providing insights into the structural changes and energetics associated with protonation-induced dechelation.

Table 2: Computationally Investigated Protonation Sites of this compound

| Protonation Site | Key Findings from Modeling |

| Pyridine Nitrogen (N) | Often the kinetically and thermodynamically favored site of protonation in pyridyl-containing ligands. plos.org Protonation can significantly alter the ligand's electronic properties and coordination mode. researchgate.net |

| Thiol Sulfur (S) | Protonation at the sulfur atom is also possible, leading to a sulfonium (B1226848) species. The relative basicity of N vs. S can be determined by calculating proton affinities. |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard computational tool in chemistry for investigating the electronic structure and properties of molecules and their complexes. researchgate.netarxiv.org DFT calculations are widely used to study various aspects of this compound and its derivatives.

One area where DFT has been applied is in the study of the tautomeric equilibrium between thiol and thione forms in related pyridine-thiol compounds. researchgate.net These calculations can predict the relative stabilities of the tautomers in the gas phase and in different solvents, providing insights that complement experimental spectroscopic data. researchgate.net

Furthermore, DFT is employed to investigate the intermediates and transition states in catalytic cycles involving metal complexes with pyridine-thiolate ligands. researchgate.net By calculating the free energy profile of a reaction pathway, researchers can gain a deeper understanding of the reaction mechanism. For example, DFT calculations on a nickel pyridine 2-thiolate catalyst for hydrogen generation explored the free energy changes, spin states, and geometries of the reaction intermediates. researchgate.net

Table 3: Applications of DFT in the Study of this compound and its Complexes

| Application Area | Information Obtained from DFT Calculations |

| Structural Analysis | Optimized geometries, bond lengths, bond angles, and conformational analysis. nih.gov |

| Electronic Properties | Frontier molecular orbital energies (HOMO/LUMO), charge distribution, and molecular electrostatic potential maps. |

| Spectroscopy | Prediction of vibrational frequencies (IR/Raman) and electronic transitions (UV-Vis) to aid in the interpretation of experimental spectra. |

| Reactivity and Mechanisms | Calculation of reaction energies, activation barriers, and the structures of transition states and intermediates. researchgate.net |

| Tautomerism | Relative energies of tautomers to predict the predominant form under different conditions. researchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Pyridinemethanethiol in laboratory settings?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or thiolation reactions. For pyridine derivatives, a common approach is reacting 2-chloromethylpyridine with thiourea or sodium hydrosulfide under reflux in ethanol/water mixtures. Reaction conditions (e.g., 60–80°C, 12–24 hours) and stoichiometric ratios (1:1.2 molar ratio of pyridine precursor to sulfur source) are critical for optimizing yields . Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or distillation is recommended to isolate the thiol product.

Q. How should this compound be purified and stored to maintain stability?

- Methodological Answer : Due to its thiol group’s susceptibility to oxidation, purification should occur under inert atmospheres (e.g., nitrogen). Post-synthesis, stabilize the compound with antioxidants like BHT (butylated hydroxytoluene) at 0.1% w/w. Storage in amber vials at –20°C under nitrogen prevents degradation. Analytical validation (e.g., GC-MS or NMR) post-storage ensures integrity .

Q. What are the primary research applications of this compound in organic chemistry?